ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate
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Overview
Description
Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
The compound “ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate” belongs to the class of chromenes and benzoates. Chromenes are a type of organic compound that are often found in various bioactive aromatic compounds . They have been found to bind with high affinity to multiple receptors , which suggests that this compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of biological activities associated with chromenes , it’s likely that this compound could potentially interact with a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of chromenes , the compound could potentially have a variety of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps, starting from commercially available precursors
Bromination: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amide Formation: The carboxylic acid derivative of the chromene is converted to an amide by reacting with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as automated systems for amide bond formation to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the chromene core or the functional groups attached to it.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted chromene derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s chromene core and functional groups make it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving chromene derivatives.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of chromene-based drugs and their interactions with biological targets.
Material Science: Its unique chemical structure may find applications in the development of novel materials with specific properties, such as fluorescence or photostability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Lacks the methoxy and amide groups, which may result in different biological activities and chemical properties.
4-(6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoic acid: Similar structure but without the ethyl ester group, which can affect its solubility and reactivity.
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the benzoate moiety, which may influence its biological activity and target specificity.
Uniqueness
Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO6/c1-3-27-19(24)11-4-6-14(7-5-11)22-18(23)15-9-12-8-13(21)10-16(26-2)17(12)28-20(15)25/h4-10H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNDTNSMYCBQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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